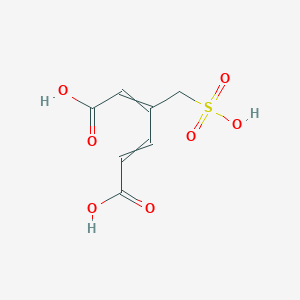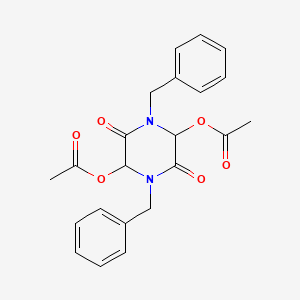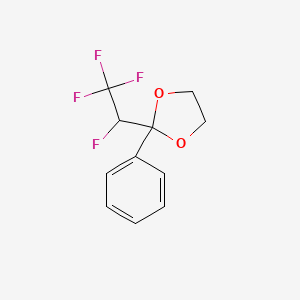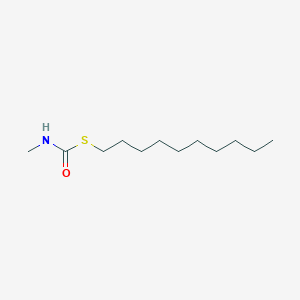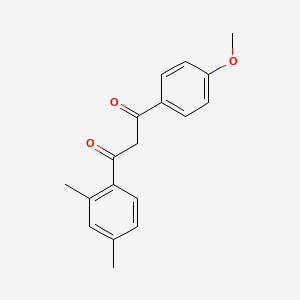
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Propanedione, 1-phenyl-3-(4-methoxyphenyl)-: Similar structure but lacks the 2,4-dimethyl substitution.
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-: Similar structure but lacks the 4-methoxy substitution.
Uniqueness
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- is unique due to the presence of both 2,4-dimethyl and 4-methoxy substituents, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
93885-98-4 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H18O3/c1-12-4-9-16(13(2)10-12)18(20)11-17(19)14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3 |
InChIキー |
APQLGRVRGNDVKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
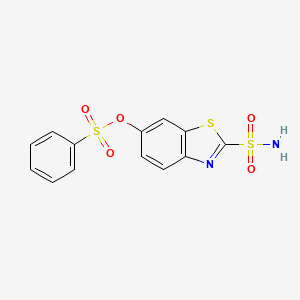
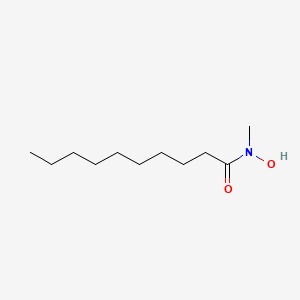
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
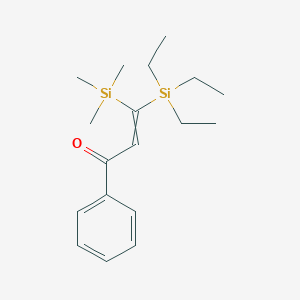
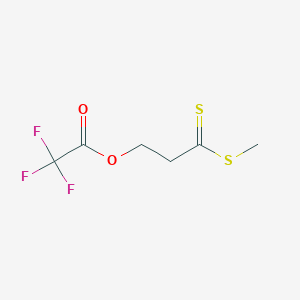
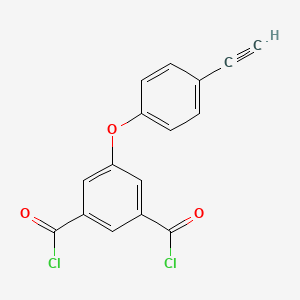
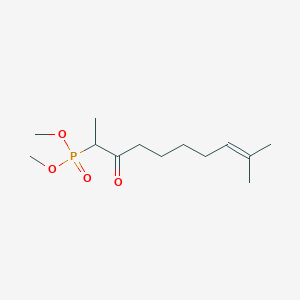
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
